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Compound of Interest

Compound Name: (R)-1-(2-Fluorophenyl)ethanol

Cat. No.: B070660

Introduction

(R)-1-(2-Fluorophenyl)ethanol is a chiral alcohol of significant interest in the pharmaceutical
and fine chemical industries. As a key chiral building block, its structural integrity and
enantiomeric purity are paramount for the synthesis of active pharmaceutical ingredients
(APIs). The fluorine substituent on the aromatic ring can profoundly influence a molecule's
metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds a
cornerstone of modern drug discovery.

This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize
and validate the structure and purity of (R)-1-(2-Fluorophenyl)ethanol. The causality behind
spectral features and the logic of a multi-technique approach are emphasized to provide a self-
validating system for researchers, scientists, and drug development professionals.

Chemical Structure:

Name: (R)-1-(2-Fluorophenyl)ethanol

Molecular Formula: CeHoFO

Molecular Weight: 140.15 g/mol

CAS Number: 162427-79-4
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of
organic molecules. By probing the magnetic properties of atomic nuclei like tH, 13C, and *°F, it
provides detailed information about the chemical environment, connectivity, and
stereochemistry of the atoms within the molecule.

'H NMR Spectroscopy

Proton NMR provides a map of the hydrogen atoms in the molecule. The chemical shift of each
proton is influenced by the electron density of its local environment; electronegative atoms like
oxygen and fluorine deshield adjacent protons, shifting their signals downfield.

Predicted *H NMR Data (500 MHz, CDCIs)

. . Coupling
Chemical Shift o . )
Proton Label Multiplicity Constant (J) in  Integration
(3) ppm
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J H-a,H-b=6.5
H-a (CHs) ~1.50 Doublet (d) > 3H
z
J H-bH-a=65
H-b (CH) ~5.20 Quartet (q) H 1H
z
Broad Singlet (br
H-c (OH) ~2.10 - 1H

s)

| H-arom | ~ 7.05 - 7.55 | Multiplet (m) | - | 4H |
Analysis and Causality:

o Methyl Protons (H-a): These protons are on a carbon adjacent to the chiral center. They
appear as a doublet because they are split by the single proton on the adjacent carbinol
carbon (H-b).
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» Carbinol Proton (H-b): This proton, attached to the same carbon as the hydroxyl group, is
significantly deshielded by the electronegative oxygen, causing its downfield shift to ~5.20
ppm. It appears as a quartet due to coupling with the three equivalent methyl protons (H-a).

o Hydroxyl Proton (H-c): The chemical shift of the OH proton is highly variable and depends on
concentration, solvent, and temperature.[1][2][3] It typically appears as a broad singlet
because of rapid chemical exchange and the absence of significant coupling to neighboring
protons.

e Aromatic Protons (H-arom): The protons on the fluorophenyl ring exhibit complex multiplet
patterns. This complexity arises not only from standard ortho-, meta-, and para- *H-tH
couplings but also from additional couplings to the *°F nucleus, which span multiple bonds.
The ortho- and para-fluorine substituent effects cause a dispersion of these signals across
the aromatic region.

Diagram: *H NMR Structural Assignments

Caption: Structure of (R)-1-(2-Fluorophenyl)ethanol with *H NMR assignments.

B3C{*H} NMR Spectroscopy

Carbon NMR, typically run with proton decoupling, reveals the number of unique carbon
environments. The key feature in the 133C NMR spectrum of this molecule is the presence of
carbon-fluorine (C-F) coupling, which splits the signals of carbons near the fluorine atom into
doublets. The magnitude of the coupling constant (J_CF) is dependent on the number of bonds
separating the carbon and fluorine atoms.[4][5]

Predicted 3C NMR Data (125 MHz, CDCls)
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IR - Chemical Shift () Multip-licity (C-F CouplirTg Constant
ppm Coupling) (J_CF) in Hz

CHs ~23.5 Singlet -

CH(OH) ~66.0 Doublet (d) 3) CF=4-6 Hz

C-2 (C-F) ~159.5 Doublet (d) 1] _CF = 245-250 Hz

C-6 ~129.0 Doublet (d) 2J CF=6-8 Hz

C-1 (C-CHOH) ~130.5 Doublet (d) 2) CF=12-15Hz

C-4 ~128.5 Doublet (d) 3) CF=8-10 Hz

C-5 ~124.5 Doublet (d) 4) CF=3-4Hz

| C-3 |~ 115.5 | Doublet (d) | 2J_CF = 20-22 Hz |

Analysis and Causality:

1J CF Coupling: The carbon directly bonded to fluorine (C-2) exhibits a very large one-bond

coupling constant (*J_CF) of approximately 245-250 Hz. This is a definitive diagnostic

feature for identifying the point of fluorination.

e Long-Range C-F Coupling: Carbons that are two (3J_CF), three (3J_CF), and even four

(*J_CF) bonds away from the fluorine atom show progressively smaller couplings.[6] This

pattern provides irrefutable evidence for the structure and the position of the fluorine

substituent on the aromatic ring.

e Carbinol Carbon (CHOH): This carbon is deshielded by the attached hydroxyl group,

appearing around 66.0 ppm. It also shows a small three-bond coupling to the fluorine.

Methyl Carbon (CHs): This aliphatic carbon is the most shielded, appearing furthest upfield.

Experimental Protocol: NMR Sample Preparation and

Acquisition

A robust and reproducible protocol is essential for acquiring high-quality NMR data.
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e Sample Preparation:

o

Accurately weigh 10-15 mg of (R)-1-(2-Fluorophenyl)ethanol for tH NMR (or 50-75 mg
for 3C NMR) into a clean, dry vial.[7]

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs). Ensure
the solvent is of high purity to avoid extraneous signals.[7]

Gently swirl or vortex the vial to ensure the sample is fully dissolved.

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final solution
height should be approximately 4-5 cm.

Cap the NMR tube securely.

e Instrument Setup & Acquisition:

[e]

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field
to achieve optimal homogenetity.

Acquire a standard *H spectrum using a single-pulse experiment. Typical acquisition time
is 1-2 minutes.

For 133C NMR, acquire a proton-decoupled spectrum. Due to the lower natural abundance
of 13C, a longer acquisition time (e.g., 30-90 minutes) is typically required to achieve a
good signal-to-noise ratio.[7]

Diagram: NMR Experimental Workflow

Sample Preparation Data Acquisition Data Processing

‘Weigh Sample Dissolve in Transfer to N . N
( (1075 mg) CDCI3 (0.6 mL) NMR Tube Insert Sample Lock & Shim Fourier Transform Phase Correction Integrate & Analyze
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Caption: Standard workflow for NMR analysis, from sample preparation to data processing.

Infrared (IR) Spectroscopy: Identifying Functional
Groups

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an exceptionally
rapid and reliable method for confirming the presence of key functional groups, which absorb
infrared radiation at characteristic wavenumbers.

Characteristic IR Absorption Bands (Neat/Thin Film)

Wavenumber . . . .

Bond Vibration Functional Group Intensity
(cm™)
3500 - 3200 O-H Stretch Alcohol (H-bonded) Strong, Broad
3100 - 3000 C-H Stretch Aromatic Medium
3000 - 2850 C-H Stretch Aliphatic Medium
~ 1600, ~1490 C=C Stretch Aromatic Ring Medium-Strong
~ 1230 C-F Stretch Aryl Fluoride Strong

| ~ 1050 | C-O Stretch | Secondary Alcohol | Strong |
Analysis and Causality:

e O-H Stretch: The most prominent feature in the IR spectrum of an alcohol is the strong,
broad absorption band between 3200-3500 cm~1.[8][9] The broadening is a direct result of
intermolecular hydrogen bonding between alcohol molecules.

e C-H Stretches: Absorptions just above 3000 cm~! are characteristic of C-H bonds where the
carbon is sp? hybridized (aromatic), while those just below 3000 cm~1 are from sp? hybridized
carbons (aliphatic CH and CHs).[9]
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» Fingerprint Region (< 1500 cm~1): This region contains a wealth of complex vibrations,
including C-C and C-O stretching and various bending modes. The strong absorptions for the
C-F stretch (~1230 cm™1) and the C-O stretch (~1050 cm~1) are diagnostic landmarks within
this region.[10]

Experimental Protocol: Attenuated Total Reflectance
(ATR) IR

ATR-FTIR is the preferred method for liquid samples due to its minimal sample preparation.[11]
[12]

o Background Spectrum: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Record
a background spectrum of the empty crystal. This is crucial to subtract the spectral
contributions of the atmosphere (COz, H20).

o Sample Application: Place a single drop of (R)-1-(2-Fluorophenyl)ethanol directly onto the
center of the ATR crystal.[13]

o Data Acquisition: Acquire the sample spectrum. The instrument software will automatically
ratio the sample spectrum against the background to produce the final absorbance or
transmittance spectrum.

¢ Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g.,
isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS): Confirmation of Mass and
Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the
compound and its fragmentation pattern. For volatile, thermally stable compounds like this
alcohol, Electron lonization (El) is a standard and highly informative technique.[14][15]

Predicted EI-MS Fragmentation Data
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m/z (mass/charge) Proposed Fragment Comments
140 [CsHoFO]*" Molecular lon (M*’)
Base Peak. Alpha-cleavage,
125 [M - CHs]* _
loss of a methyl radical.
122 [M - H20]* Loss of water (dehydration).
Fluorotropylium ion, from
109 [C7HeF]* rearrangement of [M - CHs - O]

fragment.

| 95 | [CeHaF]* | Fluorophenyl cation. |

Analysis and Causality:

e Molecular lon (m/z 140): The peak corresponding to the intact molecule after losing one

electron confirms the molecular weight. In El, this peak may be of low intensity for alcohols.

[16]

» Alpha-Cleavage (m/z 125): The most characteristic fragmentation pathway for secondary

alcohols is the cleavage of a C-C bond adjacent to the oxygen atom.[16] Loss of the methyl

group results in a stable, resonance-stabilized oxonium ion, [C7HeFO]*. This fragment is

typically the most abundant ion (the base peak) in the spectrum.

e Dehydration (m/z 122): The loss of a neutral water molecule is another common

fragmentation pathway for alcohols.[17]

Diagram: Major EI-MS Fragmentation Pathways
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Molecular Ion
[CsHoFO]*"
m/z = 140

- *CHs (Alpha-Cleavage) \- H20 (Dehydration)

[M - H20]*"
m/z =122

Click to download full resolution via product page

[M - CHs]*
m/z = 125
(Base Peak)

Caption: Primary fragmentation pathways for (R)-1-(2-Fluorophenyl)ethanol in EI-MS.

Experimental Protocol: Electron lonization MS

Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS)

or a direct insertion probe. For GC-MS, a dilute solution (e.g., in dichloromethane or ethyl

acetate) is injected.

lonization: In the ion source, the vaporized molecules are bombarded with a beam of high-

energy electrons (typically 70 eV).[18][19] This knocks an electron from the molecule,

creating a positively charged radical molecular ion (M*").

Fragmentation: The excess energy imparted during ionization causes the molecular ions to

fragment into smaller, characteristic ions and neutral radicals.[20]

Analysis: The positively charged ions (both molecular and fragment ions) are accelerated

into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-

charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is plotted against their m/z

value to generate the mass spectrum.

Conclusion: A Self-Validating Spectroscopic Profile
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The comprehensive characterization of (R)-1-(2-Fluorophenyl)ethanol is achieved not by a
single technique, but by the logical synthesis of data from NMR, IR, and MS.

e MS confirms the elemental composition and molecular weight (140.15 g/mol ).
» IR confirms the presence of the critical alcohol (O-H) functional group.

* NMR provides the definitive structural blueprint, confirming the 2-fluoro substitution pattern
through unique C-F couplings and establishing the precise connectivity of all atoms.

This multi-faceted approach creates a self-validating system. The data from each technique
must be consistent with the proposed structure and with the data from the other techniques.
Any deviation signals a potential issue, such as the presence of an isomer, a residual starting
material, or an unexpected byproduct, ensuring the highest level of scientific integrity and
confidence for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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